2-Chloro-7-nitroquinoxaline
Overview
Description
2-Chloro-7-nitroquinoxaline is a heterocyclic compound with the molecular formula C8H4ClN3O2 and a molecular weight of 209.59 g/mol It is characterized by a quinoxaline ring substituted with a chlorine atom at the 2-position and a nitro group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-nitroquinoxaline typically involves the nitration of quinoxaline derivatives. One common method starts with the reaction of o-phenylenediamine with glyoxal to form quinoxaline-2-ol. This intermediate is then nitrated using fuming nitric acid and glacial acetic acid at room temperature to yield 7-nitroquinoxaline-2-ol. Finally, chlorination of this compound with thionyl chloride or phosphorus oxychloride results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-nitroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, ethanol, and reflux conditions are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products include various substituted quinoxalines depending on the nucleophile used.
Reduction: The major product is 2-chloro-7-aminoquinoxaline.
Oxidation: Products vary based on the specific oxidizing conditions but can include quinoxaline dioxides.
Scientific Research Applications
2-Chloro-7-nitroquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research explores its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-7-nitroquinoxaline involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can modify biological molecules .
Comparison with Similar Compounds
- 2,3-Diphenyl-7-nitroquinoxaline
- 5-Methyl-7-nitroquinoline
- 2,3-Dimethyl-6-nitroquinoxaline
- 6-Chloro-8-nitroquinoline
Comparison: 2-Chloro-7-nitroquinoxaline is unique due to the specific positioning of the chlorine and nitro groups on the quinoxaline ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the chlorine atom at the 2-position enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
5-O-benzyl 3-O-ethyl 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c1-3-35-30(33)27-22(2)32-29(25-17-11-6-12-18-25)28(26(27)20-19-23-13-7-4-8-14-23)31(34)36-21-24-15-9-5-10-16-24/h4-18,26,32H,3,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVFDPHQAOXWJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327856 | |
Record name | MRS1191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185222-90-6, 9000-21-9 | |
Record name | MRS 1191 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185222906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MRS1191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furcelleran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037510 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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